molecular formula C5H7N3O B1296626 N-(1H-Imidazol-2-yl)acetamide CAS No. 52737-49-2

N-(1H-Imidazol-2-yl)acetamide

Cat. No. B1296626
CAS RN: 52737-49-2
M. Wt: 125.13 g/mol
InChI Key: VBMWKMUTTTVHTM-UHFFFAOYSA-N
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Description

“N-(1H-Imidazol-2-yl)acetamide” is a compound with the molecular formula C5H7N3O . It is a structure that, despite being small, has a unique chemical complexity .


Synthesis Analysis

The synthesis of imidazole derivatives, including “N-(1H-Imidazol-2-yl)acetamide”, often starts from the use of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

The molecular structure of “N-(1H-Imidazol-2-yl)acetamide” consists of an imidazole ring attached to an acetamide group . The imidazole ring is a five-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . Imidazole-based compounds with various properties make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .


Physical And Chemical Properties Analysis

“N-(1H-Imidazol-2-yl)acetamide” has a molecular weight of 125.13 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its topological polar surface area is 57.8 Ų .

Scientific Research Applications

Anticancer Activities

N-(1H-Imidazol-2-yl)acetamide derivatives have shown promising results in anticancer research. For instance, the synthesis of specific acetamide derivatives exhibited reasonable anticancer activity against various human tumor cell lines, particularly melanoma-type cell lines (Duran & Demirayak, 2012). Another study focused on the synthesis and biological evaluation of imidazole derivatives as potential anticancer agents. These derivatives demonstrated significant activity against certain cancer cell lines, highlighting the potential of these compounds in cancer treatment (Evren et al., 2019).

Catalysis in Alkene Epoxidation

Imidazole-based acetamide derivatives have been used as catalysts in chemical processes. For example, manganese(II) complexes of imidazole-based acetamide were evaluated as catalysts for alkene epoxidation with hydrogen peroxide, demonstrating the versatility of these compounds in catalytic applications (Serafimidou et al., 2008).

Antifungal and Antibacterial Agents

Imidazole acetamide derivatives have been synthesized and evaluated for their antifungal and antibacterial properties. These compounds showed significant activity against various fungal and bacterial strains, suggesting their potential as effective agents in combating infections (Altındağ et al., 2017); (Ramalingam et al., 2019).

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . This suggests that “N-(1H-Imidazol-2-yl)acetamide” and other imidazole derivatives have potential for future research and development.

properties

IUPAC Name

N-(1H-imidazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-4(9)8-5-6-2-3-7-5/h2-3H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMWKMUTTTVHTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339682
Record name N-(1H-Imidazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-Imidazol-2-yl)acetamide

CAS RN

52737-49-2
Record name N-(1H-Imidazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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